molecular formula C13H12N4OS B2627010 N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014092-46-6

N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2627010
CAS No.: 1014092-46-6
M. Wt: 272.33
InChI Key: ZVBMMLYCCUYCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features both a benzothiazole and a pyrazole moiety. Compounds containing these moieties are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs methods such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combined benzothiazole and pyrazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-5-11(17(2)16-8)13(18)15-9-3-4-12-10(6-9)14-7-19-12/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBMMLYCCUYCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.